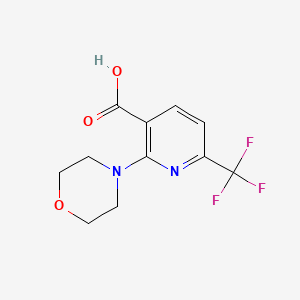

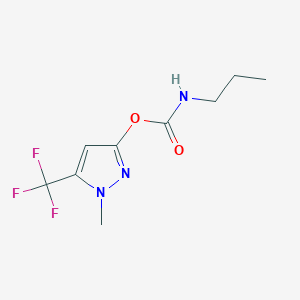

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a potent and selective inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE4), which is involved in the regulation of intracellular levels of cyclic AMP (cAMP).

Scientific Research Applications

Anti-Inflammatory and Antibacterial Properties

Research on trifluoromethylpyrazoles, a category to which 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate belongs, has highlighted their significant potential as anti-inflammatory and antibacterial agents. The presence of a trifluoromethyl group, especially on specific positions of the pyrazole nucleus, has been associated with variations in activity profiles, offering avenues for developing novel agents with enhanced efficacy and minimized side effects (Kaur, Kumar, & Gupta, 2015).

Cytochrome P450 Isoform Inhibition

The compound is relevant in studies involving cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Understanding the selectivity and potency of chemical inhibitors, including pyrazole derivatives, is vital for assessing potential drug-drug interactions in pharmacological research. Such insights are critical in the design of safer drugs with predictable metabolic profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Synthetic Applications in Medicinal Chemistry

The synthetic flexibility of pyrazole derivatives, including the compound , allows for the creation of a wide array of biologically active molecules. This versatility supports their use in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and as scaffolds in drug discovery. Their application spans the development of anticancer, antimicrobial, and anti-inflammatory drugs, demonstrating the compound's foundational role in creating new therapeutic agents (Gomaa & Ali, 2020).

Role in Multicomponent Synthetic Strategies

Recent advances in the synthesis of pyrazoline derivatives emphasize the compound's importance in multicomponent reactions. These strategies are pivotal in the efficient creation of molecules with potential therapeutic applications, such as antibacterial, anticancer, and antioxidant activities. The ability to generate biologically active pyrazole derivatives through such economic and efficient synthetic routes underscores the significant utility of this compound in pharmaceutical research (Becerra, Abonía, & Castillo, 2022).

properties

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-propylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O2/c1-3-4-13-8(16)17-7-5-6(9(10,11)12)15(2)14-7/h5H,3-4H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCVIHJCXFLQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OC1=NN(C(=C1)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)

![4-[[2-[(3-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B2631236.png)

![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)

![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)